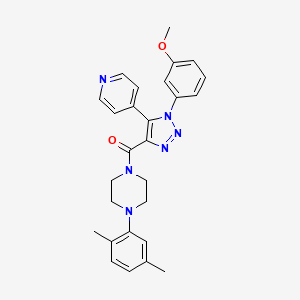
(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C27H28N6O2 and its molecular weight is 468.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution
The process of nucleophilic aromatic substitution plays a crucial role in synthetic organic chemistry, providing pathways to modify aromatic compounds, which can be foundational in designing molecules with specific biological activities, including potential therapeutic agents. F. Pietra and D. Vitali (1972) reviewed the mechanism of nucleophilic aromatic substitution reactions, emphasizing their importance in synthesizing complex molecules that could have applications in scientific research, including the synthesis of compounds like "(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone" (Pietra & Vitali, 1972).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258 and its analogues demonstrate the significance of small molecules in binding to the DNA minor groove, showcasing a method to modulate biological processes at the genetic level. Such compounds, due to their structural features including cyclic amine components, share mechanistic similarities with the target molecule, highlighting their potential in scientific research, particularly in the field of genetics and molecular biology (Issar & Kakkar, 2013).
Dopamine D2 Receptor Ligands
Dopamine D2 receptor ligands have been extensively studied for their roles in treating neuropsychiatric disorders. The structural components of these ligands, including aromatic moieties and cyclic amines similar to the target compound, suggest their applicability in designing new therapeutic agents for conditions like schizophrenia, Parkinson's disease, and depression. Such research underscores the therapeutic potential of structurally complex molecules in addressing CNS disorders (Jůza et al., 2022).
Dipeptidyl Peptidase IV Inhibitors
The study of dipeptidyl peptidase IV inhibitors, which are crucial in the treatment of type 2 diabetes mellitus, demonstrates the importance of specific chemical groups in modulating biological activities. This research area, focusing on compounds with significant enzymatic inhibition properties, highlights the potential for the structural elements of "this compound" to be applied in developing new therapeutic molecules (Mendieta, Tarragó, & Giralt, 2011).
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2/c1-19-7-8-20(2)24(17-19)31-13-15-32(16-14-31)27(34)25-26(21-9-11-28-12-10-21)33(30-29-25)22-5-4-6-23(18-22)35-3/h4-12,17-18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKUHKXIJSPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
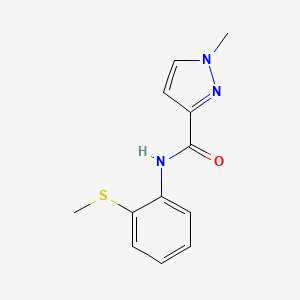
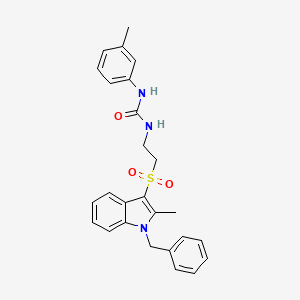
![ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate](/img/structure/B2572380.png)


![2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2572388.png)
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
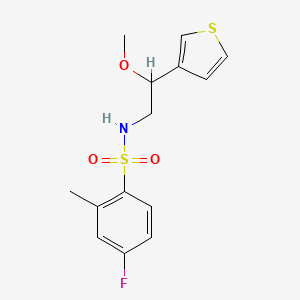
![1-(4-Chlorophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2572393.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572395.png)
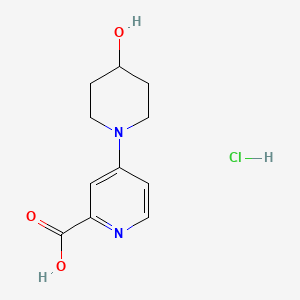

![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
